2,3,6,7,10,11-Hexaacetoxytriphenylene

CAS No.: 32829-08-6

Cat. No.: VC2360738

Molecular Formula: C30H24O12

Molecular Weight: 576.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32829-08-6 |

|---|---|

| Molecular Formula | C30H24O12 |

| Molecular Weight | 576.5 g/mol |

| IUPAC Name | (3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate |

| Standard InChI | InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 |

| Standard InChI Key | YTKHQSUTXVUOGK-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Basic Properties

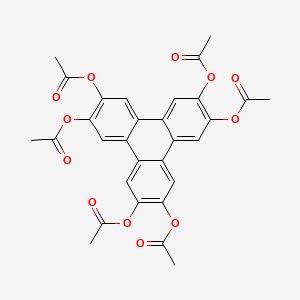

2,3,6,7,10,11-Hexaacetoxytriphenylene consists of a triphenylene core with six acetoxy groups (CH₃COO-) substituted at positions 2, 3, 6, 7, 10, and 11. The triphenylene nucleus comprises three benzene rings fused together in a triangular arrangement, creating a planar, disc-shaped aromatic system. The six acetoxy groups extend from this core in a symmetrical pattern.

The molecular formula of 2,3,6,7,10,11-hexaacetoxytriphenylene is C₃₀H₂₄O₁₂, deriving from the triphenylene core (C₁₈H₆) and six acetoxy groups (6 × CH₃COO). This structure allows for π-π stacking interactions between adjacent molecules, which contributes to its self-assembly properties and applications in materials science.

Physical Properties

While specific data for 2,3,6,7,10,11-hexaacetoxytriphenylene is limited in the literature, we can infer several properties based on related triphenylene derivatives:

Synthesis Methods

The synthesis of 2,3,6,7,10,11-hexaacetoxytriphenylene typically involves acetylation of 2,3,6,7,10,11-hexahydroxytriphenylene, which serves as the primary precursor. Based on synthetic approaches to similar compounds, several methods can be employed:

Acetylation of Hexahydroxytriphenylene

The most direct approach involves the reaction of 2,3,6,7,10,11-hexahydroxytriphenylene with acetic anhydride or acetyl chloride in the presence of a suitable catalyst:

-

2,3,6,7,10,11-Hexahydroxytriphenylene is first prepared, typically from triphenylene through multiple steps involving bromination and subsequent hydrolysis .

-

The hexahydroxy compound is then treated with excess acetic anhydride and a catalytic amount of pyridine or other appropriate base.

-

The reaction proceeds at moderate temperatures (50-100°C) for several hours to ensure complete acetylation of all hydroxyl groups.

This synthetic route draws parallels to the preparation of other acetoxylated aromatic compounds and specifically other triphenylene derivatives .

Self-Assembly and Liquid Crystalline Properties

A defining characteristic of 2,3,6,7,10,11-hexaacetoxytriphenylene is its ability to form discotic liquid crystal (DLC) phases, which are crucial for its applications in organic electronics.

Liquid Crystal Behavior

The disc-shaped structure of triphenylene derivatives promotes columnar stacking through π-π interactions between the aromatic cores. In these arrangements, the acetoxy groups extend outward from the columns, creating distinct regions of aromatic stacking and peripheral substituents .

Similar to other triphenylene-based liquid crystals, 2,3,6,7,10,11-hexaacetoxytriphenylene likely exhibits the following phase transitions:

-

Crystalline solid at low temperatures

-

Discotic columnar mesophase at intermediate temperatures

-

Isotropic liquid at high temperatures

The exact transition temperatures would depend on the specific molecular arrangements and intermolecular forces present in this compound.

Applications in Organic Electronics

Photovoltaic Applications

One of the most promising applications of 2,3,6,7,10,11-hexaacetoxytriphenylene is in organic photovoltaic devices. Research has demonstrated its effectiveness as an additive in polymer solar cells:

-

When used as an additive in regioregular P3HT:PC61BM bulk heterojunction solar cells, 2,3,6,7,10,11-hexaacetoxytriphenylene (referred to as DLC 2 in some studies) has been shown to improve power conversion efficiency (PCE) by approximately 30% .

-

After thermal annealing, devices incorporating this compound achieved an average PCE of 3.97%, representing a significant enhancement over reference devices without the additive .

The performance improvements are attributed to several factors:

-

Enhanced morphological stability of the active layer

-

Improved charge transport through the columnar stacking of the discotic liquid crystal

-

Favorable interfacial interactions between the polymer donor and fullerene acceptor components

Mechanism of Performance Enhancement

The incorporation of 2,3,6,7,10,11-hexaacetoxytriphenylene in organic photovoltaic devices appears to facilitate several beneficial processes:

-

The discotic liquid crystal structure creates ordered pathways for charge transport, potentially reducing recombination losses.

-

The acetoxy groups may interact favorably with the P3HT polymer chains, improving miscibility and phase separation with the fullerene component.

-

Thermal annealing likely promotes the formation of well-defined columnar structures that enhance electron mobility through the device .

Comparison with Other Triphenylene Derivatives

To better understand the unique properties of 2,3,6,7,10,11-hexaacetoxytriphenylene, it is instructive to compare it with other triphenylene derivatives that have been more extensively studied.

Comparative Analysis of Triphenylene Derivatives

The acetoxy groups in 2,3,6,7,10,11-hexaacetoxytriphenylene appear to confer a balance of properties that make it particularly suitable for organic electronic applications, combining good solubility with favorable self-assembly characteristics and appropriate electronic properties.

Research Challenges and Future Directions

Despite the promising applications of 2,3,6,7,10,11-hexaacetoxytriphenylene, several challenges and opportunities for future research remain:

Synthesis Optimization

Current synthetic routes to 2,3,6,7,10,11-hexaacetoxytriphenylene likely involve multiple steps with potentially moderate yields. Future research could focus on developing more efficient, scalable synthesis methods, potentially using:

-

Direct functionalization of triphenylene

-

Microwave-assisted synthesis

-

Flow chemistry approaches for continuous production

Device Integration

While the compound shows promise as an additive in organic photovoltaics, further optimization of device architecture and processing conditions could lead to even higher performance:

-

Exploration of different donor:acceptor combinations beyond P3HT:PCBM

-

Investigation of optimal additive concentrations

-

Development of solution processing techniques compatible with large-scale manufacturing

Structure-Property Relationships

A deeper understanding of how the acetoxy groups influence the electronic and self-assembly properties would enable more rational design of related materials:

-

Computational studies of electronic structure and packing arrangements

-

Systematic variation of substituent patterns

-

Investigation of heteroatom substitution in the triphenylene core

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume